1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a 3,4-dimethylphenyl group at position 3 of the pyrazole ring, with a carboxylic acid functional group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester, leading to the formation of the pyrazole core.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Solvent selection and purification steps, including recrystallization and chromatography, are crucial for obtaining the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Chemical Reactivity: The presence of the carboxylic acid group allows it to participate in hydrogen bonding and ionic interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the dimethyl groups on the phenyl ring, which can affect its steric and electronic properties.
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Contains a single methyl group, leading to different reactivity and biological activity profiles.
Uniqueness: 1-Benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of two methyl groups on the phenyl ring, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-16(10-14(13)2)18-17(19(22)23)12-21(20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJENDVBDXIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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